molecular formula C17H13F2NO3S B2944410 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide CAS No. 863022-56-4

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B2944410
CAS No.: 863022-56-4
M. Wt: 349.35
InChI Key: MPLITBVHNRDPGY-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring with a dioxido group, a benzamide moiety, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing precursors.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions using suitable oxidizing agents.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of aniline derivatives with acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido group or to modify the benzamide moiety.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

    Oxidation Products: Further oxidized thiophene derivatives.

    Reduction Products: Reduced benzamide derivatives.

    Substitution Products: Compounds with modified functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide is unique due to its specific combination of a thiophene ring with a dioxido group, a benzamide moiety, and two fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLITBVHNRDPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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